1,5-Diphenylpyrrolidine-2,3-dione
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Overview
Description
1,5-Diphenylpyrrolidine-2,3-dione is a heterocyclic compound featuring a pyrrolidine ring with two phenyl groups attached at positions 1 and 5, and two keto groups at positions 2 and 3. This compound is of significant interest due to its potential biological activities and its role as a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenylpyrrolidine-2,3-dione can be synthesized through various methods. One common approach involves the reaction of 4-(furan-3-ylcarbonyl)-1,5-diphenylpyrrolidine-2,3-dione with organophosphorus reagents. For example, the reaction with carbomethoxymethylene triphenylphosphorane in refluxing benzene for 12 hours yields methyl [4-(furan-3-ylcarbonyl)-2-oxo-1,5-diphenyl-2,5-dihydro-1H-pyrrol-3-yl]acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidine-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nitrating agents.
Major Products
The major products formed from these reactions include various substituted pyrrolidine-2,3-dione derivatives, which can exhibit different biological activities .
Scientific Research Applications
1,5-Diphenylpyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,5-diphenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5-diphenylpyrrolidine-2,3-dione include:
Pyrrolidine-2,5-dione: A related compound with similar structural features.
1,2-Diphenylpyrrole: Another derivative with biological activity.
Pyrrolidine-2-one: A simpler analog with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct reactivity and biological activity compared to its analogs .
Properties
CAS No. |
960-53-2 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1,5-diphenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C16H13NO2/c18-15-11-14(12-7-3-1-4-8-12)17(16(15)19)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
OFVBTYFBRFXURE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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